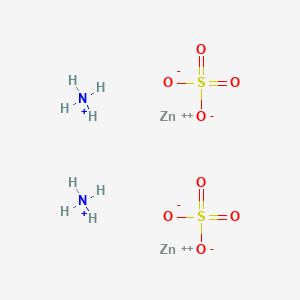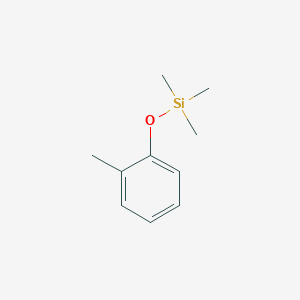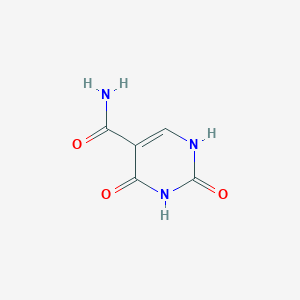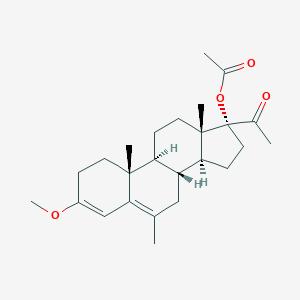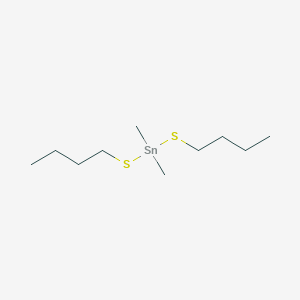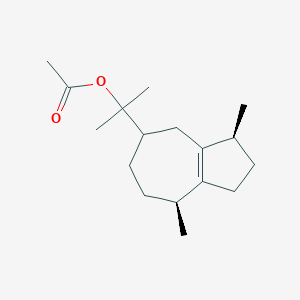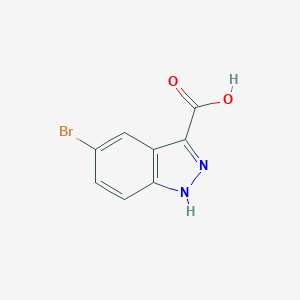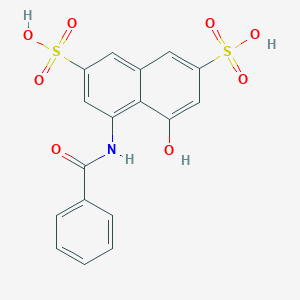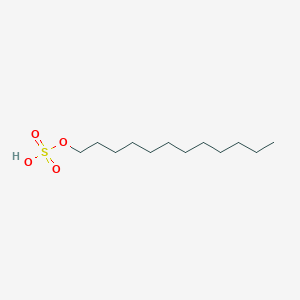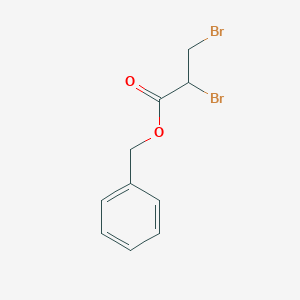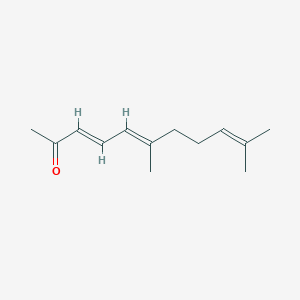
プセウドイオノン
概要
説明
Pseudoionone is a valuable acyclic intermediate compound primarily used in the synthesis of ionones and irones, which are extensively utilized in the fragrance and flavor industry due to their violet and woody-fruity scent . It is a terpene ketone derived from essential oils and is known for its significant role in the production of various aroma compounds found in tea, roses, tomatoes, wine, and tobacco .
科学的研究の応用
Pseudoionone has diverse applications in scientific research, including:
作用機序
Target of Action
Pseudoionone, a valuable intermediate for the flavor industry , primarily targets the biochemical pathways involved in its synthesis and transformation. The compound interacts with various catalysts and enzymes to undergo chemical reactions that lead to the formation of other industrially relevant molecules .
Mode of Action
Pseudoionone’s interaction with its targets involves a series of chemical reactions. The compound is synthesized from citral and acetone through an aldol condensation reaction . This process involves a homogeneous catalyst with acetone acting as both a solvent and reactant . The pseudoionone then undergoes cyclization in the presence of an acidic catalyst to form ionones .
Biochemical Pathways
The synthesis of pseudoionone affects several biochemical pathways. In the isopentenol utilization pathway (IUP) and mevalonate (MVA) pathway, an Escherichia coli strain was engineered for the production of the pseudoionone precursor lycopene . The tricarboxylic acid cycle and pentose phosphate pathway were modulated to improve the production of lycopene and accordingly pseudoionone .
Pharmacokinetics
For instance, the use of a heterogeneous catalyst with a solventless flow process can overcome problems associated with the traditional synthesis process and enhance the yield of pseudoionone .
Result of Action
The result of pseudoionone’s action is the formation of other valuable compounds. For instance, the regio- and stereoselective 1,4- reduction of pseudoionone yields geranylacetone, an industrially relevant molecule . Additionally, the cyclization of pseudoionone leads to the formation of ionones .
Action Environment
The action, efficacy, and stability of pseudoionone are influenced by various environmental factors. For instance, the synthesis of pseudoionone requires a specific mole ratio of citral to acetone . The cyclization of pseudoionone to form ionones is promoted on strong Brønsted acid sites . Furthermore, the use of harmful liquid catalysts in the ionone synthesis process can lead to concerns related to high toxicity, corrosion, and disposal of spent base and acid materials .
生化学分析
Biochemical Properties
Pseudoionone is involved in various biochemical reactions. It is synthesized from citral and acetone in a process that involves a homogeneous catalyst . In a study, an Escherichia coli strain was engineered to produce pseudoionone by integrating the lycopene biosynthetic pathway into the chromosome .
Cellular Effects
Pseudoionone has been shown to have effects on various types of cells. In a study, it was found that the regulation of the expression of talB and sdhABCD for improving NADPH supplies led to a 2·81‐fold increase of pseudoionone production . Further engineering of dxs and idi increased the production of pseudoionone by 8·34‐fold .
Molecular Mechanism
The molecular mechanism of pseudoionone involves its interaction with various biomolecules. For instance, it has been shown that OYE1 from Saccharomyces pastorianus is a suitable biocatalyst for the regio- and stereoselective 1,4-reduction of pseudoionone to geranylacetone, an industrially relevant molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pseudoionone change over time. For instance, in a study, it was found that the combination of metabolic engineering and bioprocess engineering increased the production of pseudoionone by more than 185‐fold .
Dosage Effects in Animal Models
While specific studies on the dosage effects of pseudoionone in animal models are limited, animal models play a critical role in exploring and describing disease pathophysiology and in surveying new therapeutic agents .
Metabolic Pathways
Pseudoionone is involved in several metabolic pathways. In a study, an Escherichia coli strain was engineered to produce pseudoionone by modulating the tricarboxylic acid cycle (i.e., sdhABCD and sucAB), pentose phosphate pathway (i.e., talB), and methylerythritol 4‐phosphate pathway (i.e., idi and dxs) genes .
Transport and Distribution
It is known that pseudoionone is synthesized from citral and acetone in a process that involves a homogeneous catalyst .
Subcellular Localization
Tools like LOCALIZER can be used to predict the subcellular localization of proteins in plant cells .
準備方法
Synthetic Routes and Reaction Conditions: Pseudoionone is typically synthesized through the aldol condensation of citral with acetone. This reaction is catalyzed by bases such as sodium hydroxide or lithium hydroxide, yielding pseudoionone with varying efficiencies . The reaction conditions often involve temperatures around 60°C and specific molar ratios of citral to acetone to optimize yield and minimize byproduct formation .
Industrial Production Methods: The industrial production of pseudoionone has evolved to address issues such as high toxicity and corrosion associated with traditional methods. One approach involves using a heterogeneous catalyst, such as lanthanum-modified calcium oxide, in a fixed bed catalytic reactor. This method offers advantages like reduced corrosion, lower effluent waste, and higher selectivity for pseudoionone . Another improved method utilizes Amberlyst A-26 OH as a solid catalyst, which enhances yield and simplifies the work-up procedure .
化学反応の分析
Types of Reactions: Pseudoionone undergoes various chemical reactions, including:
Aldol Condensation: The primary reaction for its synthesis from citral and acetone.
Cyclization: Pseudoionone can be cyclized to form ionones (α, β, and γ isomers) using acidic catalysts.
Reduction: It can be regio- and stereoselectively reduced to form geranylacetone, an industrially relevant molecule.
Common Reagents and Conditions:
Aldol Condensation: Sodium hydroxide or lithium hydroxide as catalysts, temperatures around 60°C.
Cyclization: Heteropolyacid supported on mesoporous silica SBA-15, temperatures around 363-373 K.
Reduction: Ene-reductase from Saccharomyces pastorianus for regio- and stereoselective reduction.
Major Products:
Ionones: α-Ionone, β-Ionone, and γ-Ionone.
Geranylacetone: Formed through selective reduction.
類似化合物との比較
Geranylacetone: A product of the reduction of pseudoionone.
Uniqueness: Pseudoionone is unique due to its role as a key intermediate in the synthesis of ionones and irones, which are highly valued in the fragrance and flavor industry. Its synthesis from citral and acetone through aldol condensation and subsequent cyclization to ionones highlights its importance in industrial applications .
Pseudoionone’s versatility and significance in various chemical reactions and industrial processes make it a compound of considerable interest in both scientific research and commercial applications.
特性
IUPAC Name |
(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJIQCXXJGRKRJ-KOOBJXAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=O)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891713 | |
| Record name | 3E,5E-Pseudoionone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellow liquid; Warm floral aroma | |
| Record name | Pseudoionone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Pseudoionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | Pseudoionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.894-0.903 | |
| Record name | Pseudoionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3548-78-5, 141-10-6 | |
| Record name | (E,E)-Pseudoionone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudoionone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudoionone, (3E,5E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,9-Undecatrien-2-one, 6,10-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3E,5E-Pseudoionone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10-dimethylundeca-3,5,9-trien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOIONONE, (3E,5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K5D761AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pseudoionone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Pseudoionone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)

